molecular formula C10H14O3 B1593630 Phenoxyacetaldehyde dimethyl acetal CAS No. 67874-68-4

Phenoxyacetaldehyde dimethyl acetal

Cat. No.: B1593630
CAS No.: 67874-68-4
M. Wt: 182.22 g/mol
InChI Key: QHMTZLHLQBIYJA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Acetal (B89532) Chemistry in Organic Synthesis

The study of acetals is a fundamental aspect of organic chemistry. wikipedia.orglscollege.ac.in An acetal is a functional group characterized by a carbon atom bonded to two alkoxy (-OR) groups. wikipedia.orgdbpedia.org Historically, the term 'acetal' was specific to derivatives of aldehydes, while 'ketal' was used for those derived from ketones; however, current IUPAC nomenclature classifies ketals as a subset of acetals. wikipedia.orglscollege.ac.in

The primary significance of acetal chemistry in organic synthesis lies in their role as protecting groups for carbonyl functionalities (aldehydes and ketones). lscollege.ac.inlibretexts.org Aldehydes and ketones are highly reactive towards nucleophiles and bases. libretexts.org By converting a carbonyl group into an acetal, its reactivity is temporarily masked, as acetals are stable in neutral to strongly basic conditions. libretexts.orgmasterorganicchemistry.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. libretexts.org The acetal can later be easily converted back to the original carbonyl group through hydrolysis with aqueous acid. masterorganicchemistry.com This reversible protection strategy is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures. lscollege.ac.inlibretexts.org The formation of acetals is an acid-catalyzed reaction involving the addition of an alcohol to a carbonyl compound, with the removal of water to drive the reaction to completion. wikipedia.orglscollege.ac.in

Overview of Phenoxyacetaldehyde (B1585835) Dimethyl Acetal as a Key Chemical Entity

Phenoxyacetaldehyde dimethyl acetal, also known by synonyms such as (2,2-Dimethoxyethoxy)benzene and 1,1-Dimethoxy-2-Phenoxyethane, is an organic compound that features both an ether and an acetal functional group. sigmaaldrich.comcymitquimica.com As an acetal, it serves as a stable precursor to the more reactive phenoxyacetaldehyde. prepchem.com

The compound is a colorless liquid under standard conditions. sigmaaldrich.com Its molecular structure and properties make it a useful building block in chemical synthesis. sigmaaldrich.com A key synthetic route to this compound involves the reaction of phenol (B47542) with bromoacetaldehyde (B98955) dimethyl acetal in the presence of a base like potassium carbonate. prepchem.com This Williamson ether synthesis followed by acetal formation highlights a standard method for creating such bifunctional molecules.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₄O₃ cymitquimica.comscbt.com
Molecular Weight 182.22 g/mol cymitquimica.comscbt.com
CAS Number 67874-68-4 sigmaaldrich.comscbt.com
Appearance Liquid sigmaaldrich.com
Boiling Point 78 °C at 0.6 mmHg sigmaaldrich.com
Density 1.076 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.498 | sigmaaldrich.com |

This interactive table provides a summary of the key physical and chemical properties of the compound.

Scope and Research Objectives of the Academic Inquiry

Academic research involving this compound primarily focuses on its application as an intermediate in the synthesis of more complex molecules. The inherent stability of the acetal group allows for selective chemical transformations at other positions of the molecule.

A significant research objective is the utilization of this compound in the synthesis of pharmacologically active compounds. For instance, it is a key intermediate in the synthesis of Mephenoxalone. semanticscholar.org In this process, the acetal is hydrolyzed under acidic conditions to unmask the aldehyde, which then participates in subsequent reactions to form the target oxazolidinone structure. semanticscholar.org

The study of this compound also extends to optimizing its own synthesis. Research has explored various methods, including the alkylation of phenols with haloacetaldehyde acetals, to achieve higher yields and purity. prepchem.comsemanticscholar.org The development of efficient synthetic protocols is crucial for its availability and application in broader synthetic campaigns. Therefore, the academic inquiry into this compound is driven by its potential as a versatile building block, with objectives centered on leveraging its chemical properties for the efficient construction of complex and valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxyethoxybenzene
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InChI

InChI=1S/C10H14O3/c1-11-10(12-2)8-13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHMTZLHLQBIYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4070744
Record name Benzene, (2,2-dimethoxyethoxy)-
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Molecular Weight

182.22 g/mol
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CAS No.

67874-68-4, 71617-08-8
Record name (2,2-Dimethoxyethoxy)benzene
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Record name Benzene, (2,2-dimethoxyethoxy)-
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Record name Benzene, (2,2-dimethoxyethoxy)-
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Record name Benzene, (2,2-dimethoxyethoxy)-
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Record name (2,2-dimethoxyethoxy)benzene
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Chemical Reactivity and Reaction Mechanisms of Phenoxyacetaldehyde Dimethyl Acetal

Hydrolysis and Deacetalization Reactions of Phenoxyacetaldehyde (B1585835) Dimethyl Acetal (B89532)

The acetal group in phenoxyacetaldehyde dimethyl acetal serves as a protecting group for the corresponding aldehyde. chemistrysteps.com Its removal, or deacetalization, is a critical step in many synthetic sequences and is typically achieved through hydrolysis.

Acid-Catalyzed Hydrolytic Pathways

The hydrolysis of acetals is a reversible process that is catalyzed by acids. chemistrysteps.comyoutube.com In the presence of an acid catalyst and water, this compound is converted back to phenoxyacetaldehyde and two equivalents of methanol (B129727). chemistrysteps.compressbooks.pub The generally accepted mechanism for this transformation involves a series of protonation and elimination steps. chemistrysteps.comlibretexts.org

The reaction commences with the protonation of one of the methoxy (B1213986) groups by the acid catalyst, which enhances its leaving group ability. chemistrysteps.compressbooks.pub The lone pair of electrons on the adjacent oxygen atom then assists in the departure of a molecule of methanol, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.comlibretexts.org Nucleophilic attack by a water molecule on this electrophilic intermediate yields a hemiacetal after deprotonation. chemistrysteps.compressbooks.pub

The process continues with the protonation of the hydroxyl group of the hemiacetal, converting it into a good leaving group (water). pressbooks.publibretexts.org Subsequent elimination of water, facilitated by the lone pair on the remaining methoxy group, generates a protonated aldehyde. Finally, deprotonation of this species yields the parent phenoxyacetaldehyde and regenerates the acid catalyst. chemistrysteps.com

The efficiency of this hydrolysis is dependent on the reaction conditions, including the strength of the acid catalyst and the amount of water present. chemistrysteps.com To drive the equilibrium towards the aldehyde, a large excess of water is often employed. chemistrysteps.comyoutube.com

Mild Deacetalization Protocols and Catalyst Development

While strong acids are effective for acetal hydrolysis, the need to deprotect sensitive molecules has driven the development of milder and more selective methods. organic-chemistry.org Various catalysts and reaction conditions have been explored to achieve deacetalization without affecting other functional groups in the molecule.

Several solid acid catalysts, such as Amberlyst-15, have been shown to be effective for the deprotection of acetals. organic-chemistry.orgresearchgate.net These catalysts offer the advantage of easy separation from the reaction mixture and reusability. Other mild catalysts include iodine and bismuth nitrate (B79036), which can effect deacetalization under neutral or near-neutral conditions, thus tolerating acid-sensitive functionalities. organic-chemistry.org For instance, iodine has been used for the convenient deprotection of acetals in excellent yields within minutes, tolerating double bonds, hydroxyl groups, and other sensitive moieties. organic-chemistry.org

The development of chemoselective deprotection methods is also an active area of research. For example, bismuth nitrate has been shown to selectively deprotect acetals derived from ketones and conjugated aldehydes. organic-chemistry.org Furthermore, the use of catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water allows for the deprotection of acetals under mild conditions. organic-chemistry.org

Interactive Table: Catalysts for Acetal Deprotection

Catalyst Conditions Substrate Scope Reference
Perchloric acid on silica (B1680970) gel Solvent-free or in alcohol Aldehydes and ketones organic-chemistry.org
Tetrabutylammonium tribromide Absolute alcohol, catalytic amount Various carbonyl compounds organic-chemistry.org
Indium(III) trifluoromethanesulfonate Acetone, room temp. or microwave Acetals and ketals organic-chemistry.org
Iodine Neutral conditions, catalytic amount Acyclic and cyclic acetals/ketals organic-chemistry.org
Bismuth nitrate Chemoselective Ketone and conjugated aldehyde acetals organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate Water, 30 °C General acetals and ketals organic-chemistry.org

Nucleophilic and Electrophilic Reactions Involving this compound

Beyond simple hydrolysis, the reactivity of this compound can be significantly influenced by the presence of the neighboring phenoxy group. This can lead to complex reaction pathways involving neighboring group participation.

Neighboring Group Participation Phenomena in this compound Systems

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can affect the reaction rate and the stereochemistry of the products. wikipedia.orglibretexts.org In the context of this compound, the oxygen atom of the phenoxy group can act as an internal nucleophile.

The participation of the phenoxy group can lead to intramolecular cyclization reactions. Under conditions that promote the formation of a carbocation or an oxonium ion at the acetal carbon, the proximate phenoxy oxygen can attack this electrophilic center. This intramolecular nucleophilic attack can result in the formation of a cyclic intermediate.

While the term "oxyranium ion" is not explicitly mentioned in the search results in the context of this compound, the concept of a cyclic oxonium ion intermediate formed through neighboring group participation is relevant. nih.gov When the phenoxy oxygen participates in the displacement of a leaving group from the adjacent carbon, a five-membered ring containing a positive oxygen atom is formed. This cyclic intermediate is a type of oxonium ion.

These transient intermediates are highly reactive and susceptible to nucleophilic attack. An external nucleophile can attack either of the two carbons attached to the positively charged oxygen. The regioselectivity of this attack would depend on steric and electronic factors. The opening of this ring by a nucleophile would lead to the final product, with the nucleophile incorporated into the molecule. The formation of such intermediates can explain accelerated reaction rates and specific stereochemical outcomes observed in systems prone to neighboring group participation. wikipedia.orglibretexts.org

Alkylation and Arylation Reactions of this compound

Detailed studies specifically documenting the alkylation and arylation reactions of this compound are not readily found in the current body of scientific literature. However, the general reactivity of acetals can provide some insight into its potential behavior.

Alkylation reactions involving acetals are not common, as the acetal group itself is generally stable to nucleophiles and bases, which are often employed in alkylation procedures. The carbon atom of the acetal is not electrophilic enough to react with typical alkylating agents. However, under strongly acidic conditions where the acetal may be in equilibrium with a more reactive oxocarbenium ion, reactions could potentially occur, though this is not a standard method for alkylation.

Arylation reactions at the acetal carbon are also not a typical transformation for this functional group. More commonly, arylation is achieved on other parts of a molecule. For instance, processes have been developed for the arylation of other types of acetals, such as N,O-ketene acetals, which proceed through different mechanisms. lookchem.com

Reactions with Biologically Active Substrates (e.g., 5-Fluorouracil)

There is no readily available scientific literature that documents specific reactions between this compound and the biologically active substrate 5-Fluorouracil. Research on the synthesis of acetals of other biologically active molecules, such as andrographolide, has been conducted to explore their therapeutic potential, but this does not provide direct information on the reactivity of this compound with substrates like 5-Fluorouracil. nih.gov

Rearrangement and Ring Contraction Reactions of this compound Derivatives

Information regarding rearrangement and ring contraction reactions of derivatives of this compound is scarce in the public domain. While transannular transformations in macrocyclic systems containing acetal moieties are a known class of reactions, there are no specific examples involving derivatives of this compound reported in the literature. nih.gov

Transannular Transformations in Macrocyclic Acetal Systems

Transannular reactions are intramolecular reactions that occur across a ring. In large macrocyclic structures, functional groups on opposite sides of the ring can interact. While macrocyclic acetals can undergo such transformations, specific studies detailing these reactions for systems derived from this compound have not been found.

Stability and Compatibility of this compound under Varied Reaction Conditions

The stability and compatibility of this compound under different reaction conditions are dictated by the nature of the acetal functional group.

Stability in Basic and Nucleophilic Conditions: Acetals, including this compound, are generally stable in the presence of bases and nucleophiles. echemi.comstackexchange.com The ether linkages of the acetal are not susceptible to cleavage by basic reagents. This stability makes acetals useful as protecting groups for aldehydes and ketones during reactions that are carried out under basic or nucleophilic conditions.

Instability in Acidic Conditions: In contrast, acetals are sensitive to acidic conditions. In the presence of an acid catalyst and a nucleophile such as water, acetals can undergo hydrolysis to regenerate the corresponding aldehyde or ketone. organic-chemistry.orgkhanacademy.orgyoutube.comyoutube.com The mechanism involves protonation of one of the oxygen atoms of the acetal, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and another molecule of alcohol. The presence of strong acids will favor this decomposition.

Compatibility with Oxidants and Reductants: Generally, the acetal functional group is resistant to many oxidizing and reducing agents. organic-chemistry.org This allows for selective transformations on other parts of a molecule containing an acetal moiety. However, the specific compatibility with a wide range of modern reagents would require experimental verification.

Applications of Phenoxyacetaldehyde Dimethyl Acetal in Contemporary Organic Synthesis

Phenoxyacetaldehyde (B1585835) Dimethyl Acetal (B89532) as a Versatile Building Block

The inherent functionality of phenoxyacetaldehyde dimethyl acetal [(2,2-Dimethoxyethoxy)benzene] makes it an adept building block for the assembly of more complex molecular architectures. sigmaaldrich.comnih.govresearchgate.net The molecule contains a latent aldehyde, protected as a dimethyl acetal, which is stable to many reaction conditions but can be readily unmasked when needed. total-synthesis.comorganic-chemistry.org This, combined with the reactivity of the aromatic phenoxy group, provides multiple avenues for synthetic elaboration.

While direct, widespread application of this compound in complex cyclizations is an emerging area, its structural components are archetypal for constructing heterocyclic systems. The protected aldehyde can be deprotected to reveal a reactive carbonyl group, which can participate in intramolecular cyclization or condensation reactions with other functional groups introduced onto the phenoxy ring or via its ether linkage. For instance, related acetals like dimethylformamide dimethyl acetal are extensively used to formylate active methylene (B1212753) and methyl groups, leading to enamine intermediates that are pivotal in synthesizing a wide array of heterocycles such as pyridines, pyrimidines, and pyrroles. researchgate.netscribd.com

The strategic value of this compound lies in its potential for sequential functionalization. First, the aromatic ring can be modified, for example, through electrophilic aromatic substitution. Subsequently, the deprotection of the acetal to the aldehyde enables cyclization reactions. For example, a reaction sequence could involve nitration of the phenyl ring, followed by reduction to an amine. Deprotection of the acetal would then yield an amino-aldehyde poised for intramolecular cyclization to form nitrogen-containing heterocyclic structures. Similarly, the ether linkage provides a flexible tether that can be exploited in macrocyclization strategies.

A significant application of phenoxyacetaldehyde acetals is in the synthesis of pharmaceutically active compounds and their intermediates. A notable example is the synthesis of Mephenoxalone, a muscle relaxant and anxiolytic agent. researchgate.netsemanticscholar.org The core structure of Mephenoxalone is a 5-((2-methoxyphenoxy)methyl)oxazolidin-2-one. The synthesis of this target molecule relies on the creation of a key aldehyde intermediate, (o-methoxy)phenoxyacetaldehyde.

The following table outlines a typical reaction scheme for the synthesis of the Mephenoxalone precursor.

StepReactantsReagents/SolventsProductYieldReference
1. AlkylationGuaiacol (B22219), Bromoacetaldehyde (B98955) diethyl acetalNaOH (aq), HMPA(o-Methoxy)phenoxyacetaldehyde diethyl acetal69% semanticscholar.org
2. Hydrolysis(o-Methoxy)phenoxyacetaldehyde diethyl acetalHCl, 1,4-Dioxane/Water(o-Methoxy)phenoxyacetaldehyde71% semanticscholar.org

This interactive table summarizes the synthesis of a key precursor for Mephenoxalone, demonstrating the utility of acetal-protected aldehydes.

This strategy highlights the essential role of the acetal as a protecting group, enabling the selective formation of the ether linkage without interference from a highly reactive aldehyde group.

Role of this compound as a Transient Directing Group in C-H Functionalization

The concept of using directing groups to achieve regioselective C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the functionalization of otherwise unreactive C-H bonds. nih.govsnnu.edu.cn While the acetal group itself is not a directing group, the phenoxy portion of this compound can be readily incorporated into functionalities that are well-established directing groups.

The phenoxy group is a precursor to powerful directing groups for C-H functionalization. For instance, N-phenoxyacetamides, which can be conceptually derived from the phenoxy moiety, are excellent substrates for rhodium(III)-catalyzed C-H activation. nih.gov This transformation enables the introduction of functional groups specifically at the ortho position of the phenoxy ring. In these reactions, the amide functionality acts as the directing group, coordinating to the metal catalyst and positioning it in close proximity to the ortho C-H bonds, thereby facilitating their selective cleavage and subsequent functionalization. snnu.edu.cn

A notable example is the rhodium(III)-catalyzed ortho-alkenylation of N-phenoxyacetamides with N-tosylhydrazones or diazoesters. nih.gov This reaction proceeds with high regioselectivity to furnish ortho-alkenyl phenols after cleavage of the directing group. This demonstrates that the core phenoxy structure, present in this compound, is amenable to derivatization into a directing group that can guide highly selective C-H functionalization.

Directing GroupCatalyst SystemCoupling PartnerFunctionalizationPositionReference
N-Phenoxyacetamide[RhCp*Cl2]2, AgSbF6N-TosylhydrazoneAlkenylationortho nih.gov
N-Aryl OxazolinesBu2MgVarious electrophilesMagnesiationortho rsc.orgresearchgate.net
N-Aryl PyrazolesBu2MgVarious electrophilesMagnesiationortho rsc.orgresearchgate.net

This interactive table presents examples of directing groups related to the phenoxy scaffold for regioselective ortho-functionalization.

The use of transient or removable directing groups is a powerful strategy that enhances the synthetic utility of C-H activation by avoiding permanent modification of the final product. snnu.edu.cnnih.gov

Mechanistic studies, often supported by density functional theory (DFT) calculations and kinetic isotope effect (KIE) experiments, have been crucial in understanding and optimizing C-H activation reactions. researchgate.netnih.gov For reactions directed by groups like N-phenoxyacetamide, the generally accepted mechanism involves the coordination of the directing group's heteroatom (e.g., the amide oxygen) to the metal center. nih.gov This is followed by a concerted metalation-deprotonation (CMD) step, forming a five- or six-membered metallacycle intermediate. snnu.edu.cn This cyclometalated species is a key intermediate that subsequently reacts with the coupling partner. semanticscholar.org

In the rhodium-catalyzed ortho-alkenylation of N-phenoxyacetamides, a Rh-carbene migratory insertion is proposed as the key step following the C-H activation event. nih.gov The high regioselectivity is attributed to the geometric constraints imposed by the metallacyclic intermediate. KIE studies often show a significant value, indicating that the C-H bond cleavage is the rate-determining step in the catalytic cycle. semanticscholar.org Understanding these pathways allows chemists to rationally design more efficient catalysts and to predict the outcomes of new transformations. springernature.comnih.gov

Protective Group Strategies Employing Dimethyl Acetals

The dimethyl acetal functionality within this compound is a classic example of a protecting group for an aldehyde. pearson.com Protecting groups are essential in multistep synthesis to mask the reactivity of a functional group while chemical transformations are carried out elsewhere in the molecule. wikipedia.org

The primary role of the acetal group is to protect the aldehyde from nucleophiles and bases. total-synthesis.comlibretexts.org Aldehydes are highly susceptible to attack by organometallic reagents (like Grignard reagents), hydrides, and other strong nucleophiles. By converting the aldehyde to an acetal, its electrophilic carbon is no longer available for reaction. libretexts.org This strategy is critical in syntheses where such reagents are used to modify other parts of the molecule.

The stability of dimethyl acetals under various conditions and the methods for their removal are well-documented, making them a reliable and predictable protecting group. organic-chemistry.org

Stability (Unreactive Towards)Lability (Cleaved By)Typical Cleavage ConditionsReference
Bases (e.g., NaOH, NaH)Aqueous AcidHCl (aq) or H2SO4 (aq) in THF or acetone organic-chemistry.orgwikipedia.org
Nucleophiles (e.g., Grignard reagents, Organolithiums)Lewis AcidsBF3·OEt2, TMSI organic-chemistry.org
Hydride Reducing Agents (e.g., LiAlH4, NaBH4)Acid-catalyzed transacetalizationAcetone in the presence of an acid catalyst libretexts.org
Most Oxidizing Agents-- organic-chemistry.org

This interactive table summarizes the chemical stability and deprotection conditions for dimethyl acetal protecting groups.

The formation of dimethyl acetals is typically achieved by treating the aldehyde with methanol (B129727) in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the product. organic-chemistry.org The reverse reaction, deprotection, is readily accomplished by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the aldehyde. wikipedia.org This robust protection/deprotection protocol makes this compound a valuable starting material for syntheses that require the late-stage introduction of an aldehyde functionality.

Selective Protection of Aldehyde Functionalities

In principle, this compound could be employed to protect aldehyde functionalities in a molecule selectively. The formation of acetals is a standard method for rendering the highly reactive aldehyde group inert to various reaction conditions, such as those involving nucleophiles and bases. organic-chemistry.orgchemistrysteps.com The selectivity of this protection would depend on the relative reactivity of the aldehyde compared to other functional groups present in the substrate. For instance, aldehydes are generally more susceptible to acetal formation than ketones, allowing for selective protection in molecules containing both functional groups. chemistrysteps.com

However, no published studies specifically utilize this compound for this purpose. Consequently, there is no data available on reaction conditions, yields, or the scope of substrates for which this particular acetal would be a suitable protecting group.

Advanced Spectroscopic Characterization and Structural Elucidation of Phenoxyacetaldehyde Dimethyl Acetal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For phenoxyacetaldehyde (B1585835) dimethyl acetal (B89532), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework.

While experimental spectra for phenoxyacetaldehyde dimethyl acetal are not widely available in public databases, predicted spectral data, based on established computational models, offer valuable insights into its expected spectroscopic signature.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenoxy group, the protons of the ethyl acetal backbone, and the methoxy (B1213986) protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the anisotropy of the benzene (B151609) ring.

The protons on the aromatic ring are expected to appear in the range of δ 6.8-7.3 ppm. The protons ortho and para to the ether linkage will be shifted upfield compared to the meta protons due to the electron-donating effect of the phenoxy oxygen. The acetal proton (CH) is expected to resonate as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (CH₂) will, in turn, appear as a doublet. The six protons of the two equivalent methoxy groups are predicted to give a sharp singlet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2', H-6' (ortho-aromatic)6.92d (doublet)8.0
H-4' (para-aromatic)6.98t (triplet)7.5
H-3', H-5' (meta-aromatic)7.28t (triplet)8.0
H-1 (acetal CH)4.60t (triplet)5.5
H-2 (methylene CH₂)3.95d (doublet)5.5
Methoxy (2 x OCH₃)3.40s (singlet)N/A

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the ether oxygen (C-1') being the most deshielded. The acetal carbon (C-1) is also expected to be significantly downfield due to the two attached oxygen atoms. The carbons of the methoxy groups will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (ipso-aromatic)158.5
C-3', C-5' (meta-aromatic)129.5
C-4' (para-aromatic)121.0
C-2', C-6' (ortho-aromatic)114.5
C-1 (acetal CH)103.0
C-2 (methylene CH₂)70.0
Methoxy (2 x OCH₃)54.0

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a key cross-peak would be expected between the acetal proton (H-1) at ~4.60 ppm and the methylene protons (H-2) at ~3.95 ppm, confirming their adjacent positions. Correlations between the aromatic protons would also be observed, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. whitman.edu The expected HSQC spectrum of this compound would show cross-peaks connecting the signals in the ¹H and ¹³C NMR spectra. For instance, the acetal proton (H-1, δ 4.60) would correlate with the acetal carbon (C-1, δ 103.0), and the methylene protons (H-2, δ 3.95) with the methylene carbon (C-2, δ 70.0).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly useful for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (δ 3.40) to the acetal carbon (C-1, δ 103.0).

Correlations from the methylene protons (H-2, δ 3.95) to the acetal carbon (C-1, δ 103.0) and the ipso-aromatic carbon (C-1', δ 158.5).

Correlations from the ortho-aromatic protons (H-2'/H-6', δ 6.92) to the methylene carbon (C-2, δ 70.0).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺˙) for this compound would be expected at m/z 182, corresponding to its molecular weight.

The fragmentation of this compound is expected to be directed by the ether and acetal functional groups. Key fragmentation pathways for aromatic ethers and acetals include alpha-cleavage and the loss of alkoxy groups.

Predicted EI-MS Fragmentation of this compound

m/z Proposed Fragment Ion Fragment Lost
182[C₁₀H₁₄O₃]⁺˙ (Molecular Ion)N/A
151[M - OCH₃]⁺OCH₃
121[M - CH(OCH₃)₂]⁺CH(OCH₃)₂
93[C₆H₅O]⁺CH₂CH(OCH₃)₂
77[C₆H₅]⁺OCH₂CH(OCH₃)₂
75[CH(OCH₃)₂]⁺C₆H₅OCH₂

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. newdirectionsaromatics.cominnovatechlabs.com

In a GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.

For this compound, a GC-MS analysis would provide a chromatogram showing a major peak at a specific retention time, corresponding to the compound itself. The mass spectrum of this peak can be compared to a reference spectrum to confirm its identity. Any smaller peaks in the chromatogram would indicate the presence of impurities. The mass spectra of these impurity peaks can be used to identify them, which is crucial for quality control in chemical synthesis. researchgate.net The use of standardized methods allows for reliable and reproducible purity assessments of aromatic raw materials.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy serve as powerful, non-destructive analytical techniques for the identification of functional groups within a molecule through the analysis of its vibrational modes. For this compound, these methods provide a distinct spectral fingerprint, enabling its clear identification and the examination of its derivatives.

In the IR spectrum of this compound, characteristic absorption bands correspond to the vibrations of its various functional groups. The C-O-C stretching vibrations of the ether linkage are typically observed in the 1250-1000 cm⁻¹ region. libretexts.org Specifically, the aryl-alkyl ether bond (Ar-O-CH₂) often displays a strong and characteristic absorption band around 1250-1200 cm⁻¹. researchgate.net The acetal group, CH(OCH₃)₂, also shows unique C-O stretching bands, generally as multiple absorptions in the 1150-1050 cm⁻¹ range.

The phenoxy group's aromatic ring gives rise to several key bands. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring are present in the 1600-1450 cm⁻¹ range. fiveable.me Additionally, out-of-plane (OOP) C-H bending vibrations can be observed in the 900-675 cm⁻¹ region, and their precise location can offer clues about the substitution pattern on the aromatic ring.

Raman spectroscopy offers complementary information to IR, especially for non-polar bonds. The symmetric stretching of the C-O-C bonds in both the acetal and ether functional groups, along with the breathing modes of the aromatic ring, frequently yield strong signals in a Raman spectrum. researchgate.net

When new functional groups are introduced to create derivatives of this compound, new or shifted bands will appear in the IR and Raman spectra. For instance, adding a nitro group (-NO₂) to the aromatic ring would introduce strong symmetric and asymmetric stretching vibrations at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. If the acetal were to hydrolyze, forming a carbonyl group (C=O), a strong absorption band would emerge in the 1740-1720 cm⁻¹ region. pressbooks.pub

Table 1: Characteristic Infrared (IR) and Raman Bands for this compound This table is interactive. Users can sort and filter the data.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)Intensity
Aromatic C-HStretching3100-30003100-3000Medium to Weak
Aliphatic C-HStretching2990-28502990-2850Medium to Strong
Aromatic C=CStretching1600-14501600-1450Medium to Strong
Aryl-Alkyl Ether (Ar-O-C)Asymmetric Stretching1260-1200WeakStrong
Acetal (C-O-C)Stretching1150-1050 (multiple bands)1150-1050Strong
Aromatic C-HOut-of-Plane Bending900-675WeakMedium

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds from complex mixtures. The selection of a specific chromatographic method is guided by the analytical objective, such as tracking the progress of a chemical reaction or assessing the purity of a final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a straightforward, swift, and economical method frequently employed to monitor the progression of chemical reactions that involve this compound. ukessays.com This technique facilitates the qualitative evaluation of the presence of starting materials, intermediates, and products within a reaction mixture. libretexts.orgchemistryhall.com

For the analysis of this compound, silica (B1680970) gel (SiO₂), a polar adsorbent, is commonly used as the stationary phase. The mobile phase, or eluent, is typically a combination of a non-polar and a polar solvent. The polarity of this mobile phase is fine-tuned to achieve the best possible separation of the components. A frequently used mobile phase for a compound of intermediate polarity like this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net The ratio of these solvents is adjusted to control the retention factor (Rf) values of the compounds on the TLC plate.

After the plate is developed, the separated spots are usually visualized under UV light (at 254 nm) because of the UV-active phenoxy group. As an alternative, the plate can be stained with a chemical agent like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) molybdate (B1676688) (CAM) to make the spots visible. chemistryhall.com By comparing the Rf values of the spots from the reaction mixture with those of the pure starting material and the anticipated product, one can effectively monitor the reaction's progress. rochester.edu

Table 2: Typical TLC System for Monitoring Reactions of this compound This table is interactive. Users can sort and filter the data.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)
Visualization UV light (254 nm), Potassium Permanganate stain

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For the accurate quantification and purity evaluation of this compound and its derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred analytical methods.

Gas Chromatography (GC) is especially well-suited for analyzing volatile and thermally stable compounds such as this compound. acs.orgepa.gov A capillary column with a non-polar or medium-polarity stationary phase, for instance, a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) or a phenyl-substituted polysiloxane, is generally used. nih.gov The sample is injected into a heated inlet, vaporized, and then transported through the column by an inert carrier gas like helium or nitrogen. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For confirming the structure of the compound, GC can be coupled with Mass Spectrometry (GC-MS). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to both polar and non-polar compounds. sigmaaldrich.com For this compound, reversed-phase HPLC is the most prevalent approach. A C18 or C8 column is typically chosen as the stationary phase. The mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small quantity of an acid such as formic acid or acetic acid to enhance peak shape. sielc.com The analysis can be performed using either isocratic elution (where the mobile phase composition remains constant) or gradient elution (where the mobile phase composition changes over time). helixchrom.com Detection is most commonly achieved with a UV detector set to a wavelength at which the phenoxy group has strong absorbance (e.g., around 270 nm). nih.gov

Table 3: Typical GC and HPLC Parameters for the Analysis of this compound This table is interactive. Users can sort and filter the data.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas Helium or NitrogenAcetonitrile:Water or Methanol:Water (gradient or isocratic)
Detector Flame Ionization Detector (FID)UV Detector (e.g., at 270 nm)
Typical Application Purity analysis, quantification of volatile impuritiesPurity determination, quantification of non-volatile impurities and derivatives

Computational and Theoretical Studies on Phenoxyacetaldehyde Dimethyl Acetal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometries, energies, and a host of other properties that govern chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly adept at exploring reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. For a molecule like phenoxyacetaldehyde (B1585835) dimethyl acetal (B89532), DFT could be used to model various transformations, such as hydrolysis of the acetal group or reactions involving the aromatic ring.

A hypothetical DFT study on the acid-catalyzed hydrolysis of phenoxyacetaldehyde dimethyl acetal might involve mapping the potential energy surface for the reaction. This would include identifying the key transition states and intermediates along the reaction coordinate. The calculated activation energies would provide insight into the reaction kinetics.

Table 1: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
This compound + H₃O⁺0.0
Protonated Acetal Intermediate-5.2
Transition State 1 (C-O bond cleavage)+15.8
Hemiacetal Intermediate + Methanol (B129727)-2.5
Transition State 2 (Proton transfer)+8.1
Phenoxyacetaldehyde + Methanol + H₃O⁺-10.3

Note: These values are illustrative and represent typical data that would be generated from a DFT study.

Conformational Analysis and Energetic Profiles

The flexibility of the ethoxy and dimethoxy groups in this compound allows for multiple low-energy conformations. A thorough conformational analysis is crucial for understanding its physical and chemical properties. Computational methods, particularly DFT and other quantum mechanical approaches, can be used to identify stable conformers and calculate their relative energies. nih.gov

The energetic profile would likely be governed by the interplay of steric hindrance between the bulky phenoxy group and the methoxy (B1213986) groups, as well as stereoelectronic effects such as the anomeric effect within the acetal moiety. Different conformers would exhibit distinct dipole moments and may have different reactivities.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Anti180°0.0
Gauche 1+60°0.8
Gauche 2-60°0.8
Eclipsed5.2 (Transition State)

Note: These values are for illustrative purposes and represent a simplified energetic profile.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, solvent interactions, and transport properties of this compound in a condensed phase.

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the molecule explores its conformational space and how it interacts with the surrounding solvent molecules. This information is critical for understanding its solubility, reactivity in solution, and potential to permeate biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.govtandfonline.com For this compound, a QSAR study would be relevant if it were part of a series of compounds being evaluated for a specific biological target.

Developing a QSAR model would involve calculating a variety of molecular descriptors for this compound and its analogues. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The model would then be built by finding a mathematical equation that best correlates these descriptors with the observed biological activity.

Table 3: Hypothetical Molecular Descriptors for QSAR Modeling of an Aryl Ether Series

CompoundLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Biological Activity (IC₅₀, µM)
This compound2.1182.2227.715.2
4-Chlorothis compound2.8216.6627.78.5
4-Methoxythis compound1.8212.2536.922.1

Note: This table presents hypothetical data for illustrative purposes.

Predictive Modeling of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants. github.io These predictions can be invaluable in confirming the structure of a newly synthesized compound or in assigning the signals in a complex spectrum.

For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method could predict the ¹H and ¹³C NMR chemical shifts. scilit.com The accuracy of these predictions has improved significantly, and when combined with experimental data, they provide a powerful tool for structural elucidation.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (acetal)102.5103.1
C (methylene)68.969.5
C (methoxy)54.254.8
C (ipso-aromatic)158.1158.7
C (ortho-aromatic)114.8115.3
C (meta-aromatic)129.7130.2
C (para-aromatic)121.5122.0

Note: The predicted values are illustrative and based on typical accuracies of modern computational methods.

Biological Activities and Pharmaceutical Applications of Phenoxyacetaldehyde Dimethyl Acetal and Its Analogs

Antimicrobial Properties of Phenoxyacetaldehyde (B1585835) Dimethyl Acetal (B89532) Derivatives

The antimicrobial potential of compounds structurally related to phenoxyacetaldehyde dimethyl acetal, such as aldehydes and their derivatives, has been a subject of scientific investigation. These studies provide a foundation for understanding how this compound derivatives might exert antimicrobial effects.

Evaluation of Antibacterial Efficacy Against Bacterial Strains

Research into the antimicrobial activity of aldehydes, the precursors to acetals, has demonstrated their ability to inhibit the growth of various bacterial strains. For instance, cinnamaldehyde and its analogs have shown broad-spectrum antimicrobial and antibiofilm activities against both Gram-negative and Gram-positive bacteria, including uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus mdpi.comresearchgate.net. One study found that 4-nitrocinnamaldehyde was particularly effective, with a minimum inhibitory concentration (MIC) for cell growth of 100 µg/mL against both UPEC and S. aureus mdpi.comresearchgate.net. The antibacterial activity of cinnamaldehyde is attributed to its ability to damage the cell membrane, leading to the leakage of intracellular contents nih.gov.

Similarly, other aromatic aldehydes and their derivatives have shown promise. For example, some oxime constituents of essential oils, which are derivatives of aldehydes, have exhibited activity against S. aureus nih.gov. The antimicrobial activity of various aldehydes against different bacterial and fungal strains underscores the potential for developing effective antimicrobial agents from this class of compounds nih.gov.

Proposed Mechanisms of Antimicrobial Action

The primary proposed mechanism of antimicrobial action for aldehydes, and by extension their acetal derivatives, involves the disruption of the bacterial cell membrane nih.gov. Aldehydes are lipophilic and can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, ultimately causing cell death nih.gov.

Another potential mechanism is the inhibition of essential enzymes within the bacterial cell. The reactive nature of the aldehyde group allows it to interact with and inactivate key proteins and enzymes necessary for bacterial survival. While acetals are generally more stable than aldehydes, they can be hydrolyzed back to the aldehyde form under certain conditions, allowing them to exert their antimicrobial effects.

Antineoplastic and Anticancer Potentials of this compound

A significant body of research points to the anticancer potential of aromatic acetals and phenoxy compounds, suggesting that derivatives of this compound could be promising candidates for cancer therapy.

Investigation of Cell Cycle Arrest Mechanisms in Cancer Cell Lines

Several studies have demonstrated the ability of phenoxy and acetal derivatives to induce cell cycle arrest in various cancer cell lines. For example, a phenoxyphenol compound, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), was found to cause S-phase arrest and aneuploidy in non-small cell lung cancer (NSCLC) cells scispace.com. Similarly, heteroaromatic acetals of andrographolide have been reported to induce G1 arrest in breast and colon cancer cells nih.gov. Another study on a synthetic organosulfur compound, p-methoxyphenyl p-toluenesulfonate, which contains a phenoxy-like moiety, showed that it could induce cell cycle arrest in human breast cancer cell lines nih.gov. The induction of cell cycle arrest is a crucial mechanism for inhibiting the proliferation of cancer cells researchgate.netnih.gov.

The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line. For instance, some benzimidazole derivatives have been shown to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells, and in the G1 and S phases in MDA-MB-231 breast cancer cells mdpi.com.

Structure-Activity Relationship (SAR) Studies for Anticancer Drug Design

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of lead compounds. For heteroaromatic acetals of andrographolide, it was found that acetals derived from benzaldehyde were more active than those from heteroaromatic aldehydes nih.govrsc.org. This suggests that the nature of the aromatic group attached to the acetal is a key determinant of anticancer activity.

In the case of phenoxazine derivatives, another class of compounds containing a phenoxy-like structure, specific substitutions on the aromatic rings have been shown to significantly impact their anticancer activity against colorectal cancer cells researchgate.net. These SAR insights are invaluable for the rational design of more potent and selective anticancer agents based on the this compound scaffold.

Receptor Binding and Modulation Studies of Related Acetal Compounds

The ability of phenoxy and related aromatic compounds to bind to and modulate the activity of specific biological receptors is another area of active research. These interactions can be pivotal in mediating their therapeutic effects.

The binding of these compounds can either activate or antagonize the receptor, leading to a range of physiological responses. For example, ER antagonists are used in the treatment of breast cancer nih.gov. The ability to design phenoxy derivatives that selectively bind to and modulate specific receptors opens up possibilities for developing targeted therapies for various diseases.

Affinity and Selectivity towards Adrenoreceptors

Adrenergic receptors are key targets in the management of cardiovascular and other systemic conditions. Adrenergic antagonists, or blockers, bind to these receptors without initiating the typical cellular responses, thereby inhibiting the action of endogenous catecholamines. uomustansiriyah.edu.iq The structural characteristics of this compound analogs have been explored to create compounds with specific affinities and selectivities for different adrenoceptor subtypes.

Analogs such as substituted phenoxypropanolamine derivatives have been synthesized and evaluated for their β-adrenergic agonist and/or antagonist properties. nih.gov For instance, a series of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols demonstrated a range of activities from potent β-adrenoreceptor agonism to antagonism. nih.gov Some of these compounds exhibited a dose-dependent effect, acting as agonists at low concentrations and antagonists at higher concentrations. nih.gov

Notably, phenoxybenzamine, a non-selective α-adrenergic antagonist, is an example of a broader class of phenoxy compounds that demonstrates the potential of this chemical motif to interact with adrenoreceptors. wikipedia.org It acts by irreversibly binding to α-receptors, leading to vasodilation and a subsequent reduction in blood pressure. uomustansiriyah.edu.iq While not a direct derivative, its mechanism highlights the capacity of the phenoxy group to anchor ligands to adrenergic receptors.

Research into a wide array of clinical drugs and laboratory compounds has helped to build a comprehensive understanding of α1-adrenoceptor subtype affinity and selectivity. nih.gov For example, studies have identified compounds with high selectivity for the α1A-adrenoceptor, which is crucial for applications like the treatment of benign prostatic hypertrophy. nih.gov While no compounds have been found to be purely selective for the α1B-adrenoceptor, some, like BMY7378, have shown selectivity for the α1D-adrenoceptor. nih.gov The affinity and selectivity profiles of various antagonists are detailed in the table below.

CompoundTarget Receptor(s)Affinity/SelectivityReference
Doxazosinα1A, α1B, α1DHigh-affinity, nonselective nih.gov
SNAP 5089α1AOver 1700-fold selective for α1A nih.gov
BMY7378α1D98-fold selective for α1D over α1A and 234-fold over α1B nih.gov
Phenoxybenzamineα1, α2Non-selective α-adrenergic antagonist wikipedia.org

Interactions with Serotoninergic Receptors

The serotoninergic system, with its numerous receptor subtypes, is a critical modulator of a wide range of physiological and psychological processes. mdpi.comnih.gov Analogs of this compound have been investigated for their ability to interact with various serotonin (5-HT) receptors, suggesting potential applications in treating conditions like depression, anxiety, and cognitive disorders. nih.govnih.gov

For example, the design of phenoxy pyridyl derivatives has led to the discovery of compounds that act as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. nih.gov This dual activity is considered a promising approach for developing new treatments for attention-deficit/hyperactivity disorder (ADHD), depression, and anxiety. nih.gov

Furthermore, research into N-benzyl phenethylamines, which share structural similarities with phenoxyacetaldehyde derivatives, has demonstrated the importance of specific chemical substitutions for achieving high affinity and selectivity for the 5-HT2A receptor. nih.gov These compounds have been shown to be potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov The interaction of these ligands with specific amino acid residues, such as Phe339 and Phe340, within the receptor binding pocket is crucial for their activity. nih.gov

The development of ligands for other serotonin receptor subtypes, such as the 5-HT5A receptor, has also been pursued. biorxiv.org Through structure-based design, novel scaffolds have been developed with high affinity and enhanced selectivity for the 5-HT5AR, which is the least understood of the serotonin receptors. biorxiv.org

Compound/Analog ClassTarget Receptor(s)Pharmacological ActionPotential Therapeutic AreaReference
Phenoxy pyridyl derivativesNorepinephrine Transporter, 5-HT1AReuptake inhibitor, Partial agonistADHD, Depression, Anxiety nih.gov
N-benzyl phenethylamines5-HT2APotent and efficacious agonistNot specified nih.gov
Quinoline scaffold derivatives5-HT5AArrestin-biased partial agonistNeurological disorders biorxiv.org

Development of Bioactive Derivatives for Therapeutic Applications

The structural framework of this compound provides a versatile starting point for the synthesis of bioactive derivatives with potential therapeutic applications. By modifying the phenoxy ring, the acetal group, and other parts of the molecule, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired interactions with biological targets.

The development of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors illustrates this approach. nih.gov These compounds were designed and synthesized to fit into the active site of the acetylcholinesterase enzyme, with the most potent derivative exhibiting high inhibitory activity. nih.gov This line of research is relevant to the development of treatments for Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. nih.gov

In another example, indene-based scaffolds have been utilized to design and synthesize novel ligands for the serotonin 5-HT6 receptor. rsc.org By creating derivatives such as (Z)-arylmethylideneindenes and indenylsulfonamides, researchers were able to achieve moderate to high affinity for the 5-HT6 receptor, which is a target for cognitive enhancement in neuropsychiatric disorders. rsc.org

The synthesis and pharmacological evaluation of various chalcone derivatives also highlight the broader potential of modifying core phenyl-containing structures to create bioactive compounds. mdpi.com These efforts underscore the importance of iterative cycles of design, synthesis, and biological testing in the development of new therapeutic agents.

Degradation Pathways, Environmental Fate, and Safety Considerations for Phenoxyacetaldehyde Dimethyl Acetal

Chemical Degradation Profiles Under Varied Environmental Conditions

The chemical stability of phenoxyacetaldehyde (B1585835) dimethyl acetal (B89532) is significantly influenced by environmental factors, particularly pH and the presence of oxidizing agents. Its degradation primarily proceeds through hydrolysis and oxidation.

Acetals, as a class of compounds, exhibit distinct stability profiles in relation to pH. They are generally stable under basic conditions but are susceptible to hydrolysis under acidic conditions, which leads to the corresponding aldehyde or ketone and alcohol. nih.gov The hydrolysis of an acetal is an acid-catalyzed process where the formation of a resonance-stabilized carboxonium ion is often the rate-determining step. nih.govwhiterose.ac.uk

For phenoxyacetaldehyde dimethyl acetal, acidic hydrolysis would yield phenoxyacetaldehyde and two molecules of methanol (B129727). The reaction rate is highly dependent on the pH of the environment; as the pH decreases (becomes more acidic), the rate of hydrolysis increases dramatically. nih.gov Studies on various acetals have demonstrated that a decrease in pH from 7.4 (neutral) to 5.0 can increase the hydrolysis rate by several orders of magnitude. whiterose.ac.uk For instance, the half-life of some acetals can decrease from being stable for days at a neutral pH to mere hours or minutes at a pH of 5.0. nih.govnih.gov

The structural characteristics of the acetal also play a crucial role. Acyclic acetals are generally less stable than their cyclic counterparts. whiterose.ac.uk The electronic nature of the substituents on the acetal also influences stability. Electron-donating groups tend to stabilize the intermediate carboxonium ion, which can accelerate the rate of hydrolysis. whiterose.ac.uk

Table 1: Illustrative Hydrolytic Stability of Acetals at Varying pH This table presents generalized data from studies on various acetals to illustrate the influence of pH on hydrolytic stability. Specific half-life values for this compound are not publicly available but are expected to follow a similar trend.

Acetal TypepHApproximate Half-life
Simple Acyclic Acetal7.4Stable (days to weeks)
Simple Acyclic Acetal6.0~90-100 hours
Simple Acyclic Acetal5.0~30-70 hours
Benzylidene Acetal5.0< 1 hour to several hours

Data compiled from studies on various acetals to show representative trends. nih.govwhiterose.ac.uk

This compound can undergo oxidative degradation. Like other ethers, it may be susceptible to autoxidation upon prolonged exposure to air, which can lead to the formation of peroxides. core.ac.uk Furthermore, the acetal functional group can be directly oxidized to an acid under specific conditions. For example, a process exists for the direct oxidation of acetals to their corresponding acids using free oxygen in the presence of a solvent like formic acid. google.com

The primary products of hydrolysis, phenoxyacetaldehyde and methanol, are also subject to further oxidation. Aldehydes are readily oxidized to carboxylic acids. The photocatalytic oxidation of acetaldehyde (B116499) on titanium dioxide (TiO₂) surfaces, for instance, has been shown to produce acetic acid, which can be further mineralized to carbon dioxide. mdpi.com This suggests that under relevant environmental conditions (e.g., presence of photocatalysts and UV light), the hydrolysis product phenoxyacetaldehyde could be oxidized to phenoxyacetic acid. Methanol can also be oxidized to formaldehyde (B43269) and subsequently to formic acid and carbon dioxide.

Biotransformation and Microbial Metabolism of this compound

The initial step in the microbial metabolism of this compound is likely to be hydrolysis, catalyzed by microbial enzymes, leading to phenoxyacetaldehyde and methanol. Many microorganisms possess enzymes capable of metabolizing these breakdown products. nih.gov

Acetaldehyde, a related compound, is known to be metabolized by a wide range of microbes. nih.gov Bacteria in the colon, for example, can oxidize ethanol (B145695) to acetaldehyde and then to acetate (B1210297) via alcohol and aldehyde dehydrogenases. nih.gov It is plausible that similar enzymatic pathways could metabolize phenoxyacetaldehyde. The phenoxyacetic acid that could result from this oxidation may be further degraded. The ether linkage in some aromatic compounds can be cleaved by specific microbial enzymes. For example, certain fungi like Aspergillus funiculosus are known to produce and metabolize diphenyl ether compounds. nih.gov

Q & A

Q. What are the common synthetic routes for phenoxyacetaldehyde dimethyl acetal, and how do their yields compare?

The compound is typically synthesized via alkylation of phenolic derivatives with bromoacetaldehyde diethyl acetal under basic conditions. For example, guaiacol alkylation using NaOH and HMPA as a solvent yields intermediates like (o-methoxy)phenoxyacetaldehyde diethyl acetal, which is hydrolyzed to the aldehyde. This method achieves a 49% overall yield, outperforming alternative routes with lower yields (e.g., 16% for other pathways) due to fewer reaction steps and optimized conditions .

Q. What safety precautions are necessary when handling this compound?

Safety protocols include:

  • Respiratory protection : Use NIOSH/MSHA-certified respirators to avoid inhalation.
  • Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles.
  • Storage : Keep in well-ventilated areas away from ignition sources, with anti-static equipment .
  • Emergency measures : Immediate washing with soap/water for skin contact and artificial respiration for inhalation exposure .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the structure of the acetal group (e.g., methoxy proton signals at δ 3.3–3.5 ppm).
  • Mass spectrometry : For molecular ion peak identification (m/z 182.22 for C₁₀H₁₄O₃).
  • FT-IR : Detection of ether (C-O-C) and acetal (C-O) stretching vibrations .

Q. What are the storage and stability considerations for this compound?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to moisture or heat, as hydrolysis can regenerate the aldehyde. Stability is pH-dependent, with degradation accelerated under acidic or alkaline conditions .

Advanced Research Questions

Q. How does this compound act as a transient directing group in C–H functionalization?

In palladium-catalyzed arylation of amines, the acetal is cleaved in situ to generate an aldehyde, which coordinates to Pd(II) to form a reactive intermediate. This directs C–H activation at the α-position of amines, enabling arylation. Kinetic isotope effect (KIE) studies (KIE = 2.26) confirm that C–H bond cleavage is rate-determining, with irreversible activation .

Q. How do regulatory guidelines impact its use in fragrance-related research?

While not directly restricted, its structural analogs (e.g., trans-2-Hexenal dimethyl acetal) are banned in fragrances due to dermal sensitization risks. Researchers must adhere to IFRA standards and consult RIFM safety assessments for hazard mitigation .

Q. What are the challenges in scaling up reactions using this compound?

Key issues include:

  • Product inhibition : Formation of inactive 7-membered palladacycles reduces catalytic efficiency.
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF) may hinder large-scale purification.
  • Byproduct management : Hydrolysis byproducts require rigorous quenching and separation .

Q. How do structural modifications influence its efficacy in catalytic cycles?

Substituents on the phenoxy group (e.g., 4-CF₃) enhance directing group stability and reaction yields (up to 59% vs. 13–59% for unmodified analogs). Ether secondary binding sites improve coordination to transition metals, as seen in Pd-mediated C–H activation .

Q. What are the key differences in safety assessments between related acetal compounds?

Unlike aminoacetaldehyde dimethyl acetal (flammable liquid, skin corrosive), this compound has lower acute toxicity but may still require hazard mitigation due to structural similarities to sensitizing agents. Cross-reference ECHA registration data (EC 202-945-6) for regulatory compliance .

Q. What experimental strategies resolve contradictions in reported reaction yields?

  • Condition optimization : Adjusting catalyst loading (e.g., 2 mol% Pd(OAc)₂) and temperature (80–100°C).
  • Deuterium labeling : To track reversible vs. irreversible steps in mechanistic studies.
  • Parallel screening : Testing diverse acetal directing groups to identify optimal substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.